molecular formula C10H16N2O B13220227 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13220227
M. Wt: 180.25 g/mol
InChI Key: FNLVYRUVSJXERZ-UHFFFAOYSA-N
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Description

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a methanol group. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various synthetic routes. One common method involves the use of aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux conditions in ethanol. This one-pot, four-component reaction is known for its high yield (82-94%) and efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The availability and low cost of starting materials, along with the short reaction time and easy workup process, make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical and chemical research .

Scientific Research Applications

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, known for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused bicyclic system that includes an imidazole and a pyridine ring. The molecular formula is C12H18N2OC_{12}H_{18}N_2O with a molecular weight of approximately 222.28 g/mol. The unique structural features contribute to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi with promising results in inhibiting growth .
  • Anticancer Properties : This compound has demonstrated potential anticancer effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. It interacts with specific receptors and enzymes involved in cancer pathways .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may exert anti-inflammatory effects by modulating COX enzymes and cytokine production .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease progression. For example, it can inhibit COX enzymes which are critical in inflammatory processes.
  • Receptor Interaction : Binding affinity studies indicate that this compound interacts with various receptors that play roles in cell signaling and cancer progression.
  • Modulation of Signaling Pathways : It influences multiple signaling pathways that are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications in the structure can significantly affect its biological activity:

Structural ModificationEffect on Activity
Addition of electron-donating groupsIncreased potency against cancer cells
Alteration of substituents on the imidazole ringEnhanced antimicrobial activity
Changes in the hydroxymethyl groupVariability in anti-inflammatory effects

1. Anticancer Activity Study

A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.

2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h13H,2-7H2,1H3

InChI Key

FNLVYRUVSJXERZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)CO

Origin of Product

United States

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